![molecular formula C25H28N6O2 B8519586 tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate CAS No. 1383706-57-7](/img/structure/B8519586.png)
tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate is a complex organic compound that features a combination of indazole, triazole, and piperidine moieties
Métodos De Preparación
The synthesis of tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Synthesis of the Triazole Ring: The triazole ring is often formed via a click reaction, which involves the cycloaddition of azides and alkynes.
Coupling of Indazole and Triazole: The indazole and triazole rings are then coupled using appropriate linkers and coupling reagents.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives.
Final Coupling and Protection: The final step involves coupling the piperidine ring with the indazole-triazole moiety and protecting the carboxyl group with a tert-butyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Análisis De Reacciones Químicas
tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Drug Development: Researchers investigate the compound’s potential as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: The compound serves as a tool for probing and modulating biological systems in chemical biology research.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another 4-aryl piperidine used in PROTAC development.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor.
The uniqueness of tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate lies in its combination of indazole, triazole, and piperidine moieties, which confer specific structural and functional properties that are distinct from other similar compounds.
Propiedades
Número CAS |
1383706-57-7 |
|---|---|
Fórmula molecular |
C25H28N6O2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H28N6O2/c1-25(2,3)33-24(32)30-14-12-18(13-15-30)17-8-10-19(11-9-17)31-16-22(27-29-31)23-20-6-4-5-7-21(20)26-28-23/h4-11,16,18H,12-15H2,1-3H3,(H,26,28) |
Clave InChI |
BLALMCHVRZXIOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

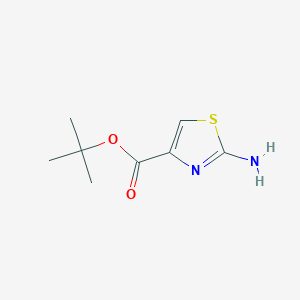
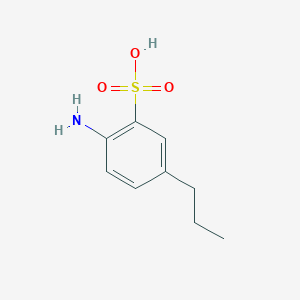
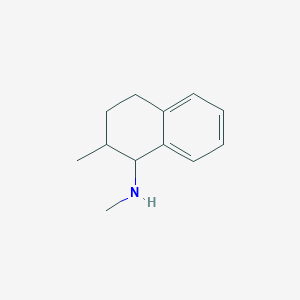
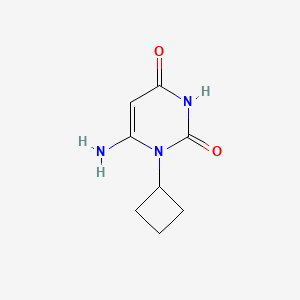
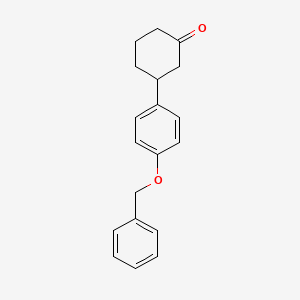
![3-(4-Chlorophenyl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519558.png)
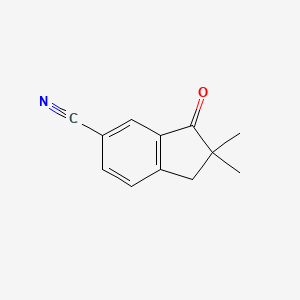
![3-(4-Bromophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519578.png)
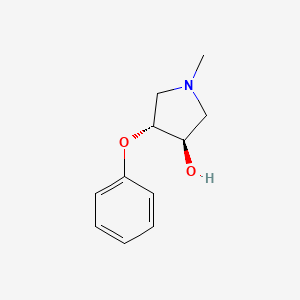
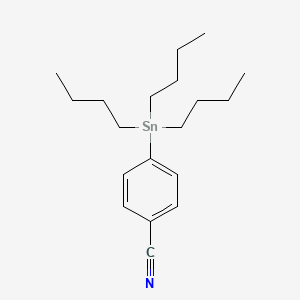
![N'-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylurea](/img/structure/B8519602.png)


![(2s)-2-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B8519615.png)
